molecular formula C30H29NO4S B13377888 ethyl (5Z)-2-(4-ethylanilino)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

ethyl (5Z)-2-(4-ethylanilino)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

Cat. No.: B13377888
M. Wt: 499.6 g/mol
InChI Key: ZEXWUJPJJCTFCZ-MPXGMWJOSA-N
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Description

Ethyl 2-(4-ethylanilino)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes aromatic rings, an ester group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-ethylanilino)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thiophene ring, followed by the introduction of the ester group and the aromatic rings. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethylanilino)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(4-ethylanilino)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals.

    Industry: The compound’s unique properties make it suitable for use in materials science and the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of ethyl 2-(4-ethylanilino)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl 2-(4-ethylanilino)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate include other thiophene derivatives and aromatic esters. Examples include:

Uniqueness

The uniqueness of ethyl 2-(4-ethylanilino)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H29NO4S

Molecular Weight

499.6 g/mol

IUPAC Name

ethyl (5Z)-2-(4-ethylphenyl)imino-4-hydroxy-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]thiophene-3-carboxylate

InChI

InChI=1S/C30H29NO4S/c1-4-21-14-16-24(17-15-21)31-29-27(30(33)34-5-2)28(32)26(36-29)18-23-8-6-7-9-25(23)35-19-22-12-10-20(3)11-13-22/h6-18,32H,4-5,19H2,1-3H3/b26-18-,31-29?

InChI Key

ZEXWUJPJJCTFCZ-MPXGMWJOSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=CC=CC=C3OCC4=CC=C(C=C4)C)/S2)O)C(=O)OCC

Canonical SMILES

CCC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC=CC=C3OCC4=CC=C(C=C4)C)S2)O)C(=O)OCC

Origin of Product

United States

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